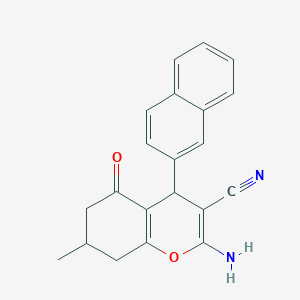

2-amino-7-methyl-4-(2-naphthyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organocatalytic Synthesis

The compound is utilized in the field of organocatalysis. Ramireddy et al. (2017) demonstrated its use in the synthesis of optically active 2-amino-5-oxo-tetrahydro-4H-chromene-3-carbonitriles using cinchona alkaloid-derived bifunctional catalysts, highlighting its relevance in producing compounds with significant enantiomeric excess (Ramireddy et al., 2017).

X-ray Crystallography Studies

Sharma et al. (2015) conducted X-ray diffraction studies on structurally similar compounds, suggesting the potential of this compound in crystallographic research and understanding molecular structures (Sharma et al., 2015).

Synthesis of Novel Compounds

The compound is instrumental in synthesizing novel chemical entities. For instance, Ding and Zhao (2010) synthesized 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, underscoring the compound's utility in creating new chemical structures (Ding & Zhao, 2010).

Pharmaceutical Research

Ramesh et al. (2016) described a method for synthesizing pharmaceutically diverse 2-amino-5-oxo-tetrahydro-4H-chromene-3-carbonitriles, indicating its significance in pharmaceutical chemistry (Ramesh et al., 2016).

Green Chemistry Applications

El-Maghraby (2014) explored the use of this compound in green chemistry, emphasizing its role in environmentally friendly synthesis methods (El-Maghraby, 2014).

Anti-HIV Activity

Al-Masoudi et al. (2013) investigated the anti-HIV activity of derivatives synthesized from this compound, highlighting its potential in antiviral drug development (Al-Masoudi et al., 2013).

Ultrasound-assisted Synthesis

Chavan et al. (2021) utilized ultrasound-assisted synthesis for derivatives of this compound, demonstrating its role in innovative synthetic techniques (Chavan et al., 2021).

Heterocyclic Synthesis

Fadda and Youssif (2011) explored its use in the synthesis of chromens, a class of heterocyclic compounds, indicating its utility in heterocyclic chemistry (Fadda & Youssif, 2011).

properties

IUPAC Name |

2-amino-7-methyl-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-12-8-17(24)20-18(9-12)25-21(23)16(11-22)19(20)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,19H,8-9,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPHEUAANZONJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC4=CC=CC=C4C=C3)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)

![3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2425936.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)

![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B2425943.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(p-tolyl)methanone](/img/structure/B2425950.png)

![6-Chloro-N'-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2425954.png)